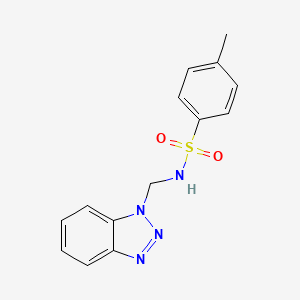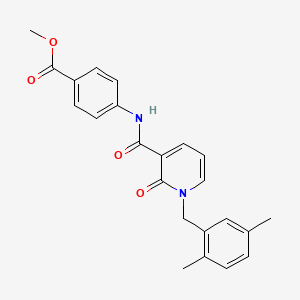![molecular formula C15H17ClN2O B2841610 (1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797286-75-9](/img/structure/B2841610.png)
(1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, commonly known as ABT-594, is a synthetic compound that belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists. ABT-594 was first synthesized in the late 1990s, and since then, it has been the subject of extensive research due to its potential as a novel painkiller.
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines or azepines highlights the versatility of these compounds in organic chemistry. These syntheses are pivotal for developing molecules with low antimicrobial and hypotensive activity, indicating potential therapeutic applications (Gregory, Bullock, & Chen, 1985).
Pharmacological Applications
3,4-Dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives have been studied for their potent serotonin-3 (5-HT3) receptor antagonistic activity. This research is significant for understanding how bicyclic compounds can be used to modulate serotonin receptors, potentially offering new therapeutic pathways for conditions influenced by these receptors (Kawakita et al., 1992).
Chemical Structure and Activity Relationship
The discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an alpha7 nicotinic acetylcholine receptor agonist highlights the critical role of bicyclic compounds in modulating neurotransmitter systems. This research provides insights into the design of cognitive enhancers, particularly for treating cognitive deficits in schizophrenia (Wishka et al., 2006).
Chemical Synthesis and Isomer Characterization
The efficient synthesis of enantiopure pyrrolizidinone amino acid from aspartate beta-aldehyde showcases the complex synthetic strategies employed to obtain bicyclic compounds with specific stereochemistry. Such compounds serve as rigid dipeptide surrogates in peptide research, aiding in the exploration of conformation-activity relationships (Dietrich & Lubell, 2003).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-12-6-4-11(5-7-12)10-17-15(19)18-13-2-1-3-14(18)9-8-13/h1-2,4-7,13-14H,3,8-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFNWIGILBSGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2841528.png)

![Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide](/img/structure/B2841532.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2841534.png)





![[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea](/img/structure/B2841545.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2841546.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2841549.png)
